molecular formula C9H6F4O2 B12622527 Methyl 3-fluoro-2-(trifluoromethyl)benzoate CAS No. 918873-52-6

Methyl 3-fluoro-2-(trifluoromethyl)benzoate

Cat. No.: B12622527
CAS No.: 918873-52-6
M. Wt: 222.14 g/mol
InChI Key: KKMPPGZHERDFLH-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 3-fluoro-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products

    Nucleophilic substitution: Substituted benzoates.

    Reduction: 3-fluoro-2-(trifluoromethyl)benzyl alcohol.

    Oxidation: 3-fluoro-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 3-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-(trifluoromethyl)benzoate is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the molecule, allowing it to penetrate biological membranes more easily. Additionally, the trifluoromethyl group can increase the metabolic stability of the compound, making it less susceptible to enzymatic degradation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-trifluoromethylbenzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-fluoro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This unique arrangement can lead to distinct chemical and physical properties, such as altered reactivity and stability compared to other similar compounds. The presence of both fluorine and trifluoromethyl groups can also enhance the compound’s potential as a bioactive molecule, making it a valuable target for research and development in various fields.

Properties

CAS No.

918873-52-6

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

methyl 3-fluoro-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3

InChI Key

KKMPPGZHERDFLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)C(F)(F)F

Origin of Product

United States

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